

Bromonitromethane: A Versatile Electrophile for Modern Organic Synthesis and Drug Discovery

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Compound of Interest

Compound Name: **Bromonitromethane**

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An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

Bromonitromethane (BNM) has emerged as a powerful and versatile building block in organic synthesis. Its unique electronic properties, stemming from the presence of both a good leaving group (bromine) and a strong electron-withdrawing group (nitro), render it an exceptional electrophile at both the carbon and bromine centers. This dual reactivity allows for a diverse array of chemical transformations, making it a valuable tool for the construction of complex molecular architectures, particularly in the realm of medicinal chemistry and drug development. This technical guide provides a comprehensive overview of the chemistry of **bromonitromethane**, focusing on its applications as a versatile electrophile. Detailed experimental protocols for key reactions, quantitative data summaries, and mechanistic pathway visualizations are presented to enable researchers to effectively harness the synthetic potential of this reagent.

Introduction

The quest for novel bioactive molecules in drug discovery necessitates the development of efficient and selective synthetic methodologies. **Bromonitromethane** (CH_2BrNO_2), a dense, colorless to pale yellow liquid, has garnered significant attention as a multifaceted reagent capable of participating in a wide range of carbon-carbon and carbon-heteroatom bond-forming reactions.^{[1][2]} Its utility lies in its ability to react with a variety of nucleophiles at either the bromine or the carbon atom, a behavior dictated by the nature of the nucleophile and the

reaction conditions.[3][4] This adaptability makes it a cornerstone for the synthesis of nitro compounds, which are valuable precursors to amines, ketones, and other functional groups integral to pharmaceutical scaffolds.[5][6] This guide will delve into the core reactivity of **bromonitromethane**, providing practical insights for its application in contemporary organic synthesis.

Physicochemical and Spectroscopic Properties

A thorough understanding of the physical and spectroscopic properties of **bromonitromethane** is crucial for its safe handling and for the accurate analysis of reaction outcomes.

Table 1: Physicochemical Properties of **Bromonitromethane**

Property	Value	Reference(s)
Molecular Formula	CH ₂ BrNO ₂	[2][7]
Molecular Weight	139.94 g/mol	[7][8]
Appearance	Colorless to light yellow liquid	[1][2]
Density	2.007 g/mL at 25 °C	[7]
Boiling Point	146-148 °C / 750 mmHg	[7]
Refractive Index (n _{20/D})	1.496	[7]
CAS Number	563-70-2	[2][7]

Table 2: Spectroscopic Data for **Bromonitromethane**

Spectroscopy	Key Features	Reference(s)
¹ H NMR	Data available from various sources.	[8]
Mass Spectrometry (GC-MS)	Available in the NIST Mass Spectrometry Data Center.	[8][9]
Infrared (IR) Spectroscopy	Spectra available from NIST and other databases.	[8][10]
Raman Spectroscopy	Data available from various sources.	[8]

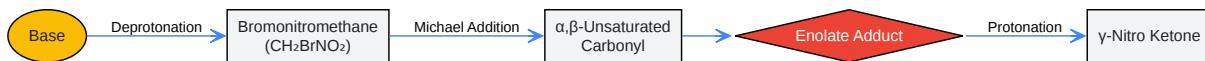
Reactivity as an Electrophile

The electrophilic nature of **bromonitromethane** is the cornerstone of its synthetic utility. Depending on the nucleophile, the reaction can proceed via attack at either the carbon or the bromine atom.

Reactions at the Carbon Center

The electron-withdrawing nitro group renders the methylene protons of **bromonitromethane** acidic, allowing for deprotonation to form a stabilized carbanion. This carbanion can then act as a nucleophile. However, in many reactions, the carbon atom of the C-Br bond acts as the electrophilic site.

Bromonitromethane is an excellent Michael donor for conjugate additions to α,β -unsaturated carbonyl compounds, nitriles, and other Michael acceptors.[11][12] This reaction is a powerful tool for the formation of carbon-carbon bonds and the synthesis of functionalized nitroalkanes.



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Caption: General workflow for the Michael addition of **bromonitromethane**.

The resulting γ -nitro ketones are versatile intermediates that can be further transformed into valuable compounds like γ -amino acids.[13]

Table 3: Examples of Michael Addition Reactions with **Bromonitromethane**

Michael Acceptor	Catalyst/Base	Yield (%)	Enantiomeric Excess (ee %)	Reference(s)
Alkyl vinyl ketones	Chiral secondary amines	61-99	97-99	[14]
α,β -Unsaturated aldehydes	Chiral secondary amines	Good	Excellent	[14]
2-Cyclohexen-1-one	5-(Pyrrolidin-2-yl)-1H-tetrazole	Good	Good	[14]

The Henry reaction is a classic C-C bond-forming reaction between a nitroalkane and a carbonyl compound.[15][16] **Bromonitromethane** can participate in Henry reactions, typically after in situ deprotonation, to yield β -nitro alcohols. These products are valuable precursors for the synthesis of amino alcohols and other important molecules.



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Caption: Mechanistic pathway of the Henry reaction involving **bromonitromethane**.

A notable variation involves the NaI-catalyzed addition of **bromonitromethane** to aldehydes, affording 1-bromo-1-nitroalkan-2-ols with high atom economy under mild conditions.[17]

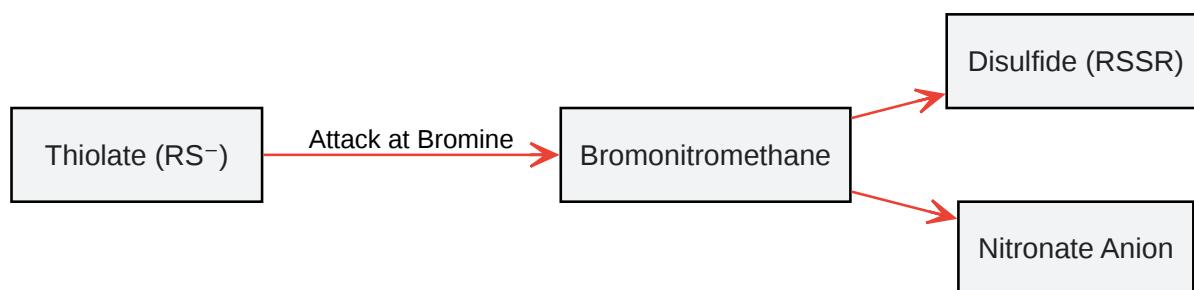
Table 4: Selected Henry-Type Reactions of **Bromonitromethane**

Aldehyde	Catalyst/Promoter	Product	Yield (%)	Reference(s)
Various aldehydes	NaI (catalytic)	1-Bromo-1-nitroalkan-2-ols	52-70	[17]
Various aldehydes	Sml ₂	1-Nitroalkan-2-ols	Good	[5]
Aldehydes	Iron(0)	2-Nitro-alkan-1-ols	-	[18]

Reactions at the Bromine Center

With certain soft nucleophiles, **bromonitromethane** acts as a bromine donor, where the nucleophile attacks the bromine atom. This reactivity pathway leads to the formation of a nitronate anion and a brominated nucleophile.[4]

The reaction of **bromonitromethane** with thiolates initially yields disulfides through an attack on the bromine atom.[4] Similarly, arenesulfinate ions attack the bromine atom, establishing an equilibrium between the reactants and the corresponding sulfonyl bromide and nitronate ion.[4]



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Caption: Reaction of **bromonitromethane** with thiolates.

This reactivity has been exploited for the synthesis of nitrothiophenes.[4]

Cycloaddition Reactions

Bromonitromethane can be a precursor for 1,3-dipoles in cycloaddition reactions, leading to the formation of five-membered heterocyclic rings. Treatment with a Lewis acid like $\text{BF}_3 \cdot \text{OEt}_2$ can generate a nitronate ylide, which then undergoes [3+2] cycloaddition with suitable dipolarophiles.^[19] Furthermore, it is a key reagent in the synthesis of highly functionalized nitrocyclopropanes through domino Michael-addition/intramolecular-alkylation strategies.^[7]

Table 5: Cyclopropanation Reactions using **Bromonitromethane**

Alkene	Catalyst/Base	Yield (%)	Enantiomeric Excess (ee %)	Reference(s)
β,γ -Unsaturated α -ketoesters	Organocatalyst	up to 89	up to 96	[7]
Electrophilic alkenes	K_2CO_3	Good	-	[14]

Applications in Drug Development

The diverse reactivity of **bromonitromethane** makes it a valuable reagent in the synthesis of pharmaceutically relevant molecules.^{[2][20]} The nitro group can be readily converted to an amine, a crucial functional group in a vast number of drugs. For instance, **bromonitromethane** is used in the preparation of intermediates for [2,3-d]pyrimidines, which act as inhibitors of Lck (Lymphocyte-specific protein tyrosine kinase) and have potential applications in treating diseases involving T-cell proliferation.^[2] It is also a key starting material for the broad-spectrum antibiotic trovafloxacin, which contains a 3-azabicyclo[3.1.0]hexane ring system.^[6]

Experimental Protocols

General Procedure for the NaI-Catalyzed Addition of Bromonitromethane to Aldehydes^[17]

- To a solution of the aldehyde (1.0 mmol) in anhydrous THF (5 mL) at room temperature, add sodium iodide (0.1 mmol).
- Add **bromonitromethane** (1.2 mmol) dropwise to the mixture.

- Stir the reaction mixture at room temperature and monitor the progress by TLC.
- Upon completion, quench the reaction with a saturated aqueous solution of $\text{Na}_2\text{S}_2\text{O}_3$.
- Extract the mixture with an appropriate organic solvent (e.g., ethyl acetate).
- Dry the combined organic layers over anhydrous Na_2SO_4 , filter, and concentrate under reduced pressure.
- Purify the crude product by column chromatography on silica gel to afford the corresponding 1-bromo-1-nitroalkan-2-ol.

Organocatalytic Michael Addition for the Synthesis of Chiral 4-Bromo-4-nitroketones[14]

- In a reaction vial, dissolve the alkyl vinyl ketone (0.2 mmol) and the chiral secondary amine catalyst (e.g., diphenylprolinol silyl ether, 10-20 mol%) in a suitable solvent (e.g., toluene, 1.0 mL) at the specified temperature (e.g., -20 °C).
- Add **bromonitromethane** (0.4 mmol) to the solution.
- Stir the reaction mixture for the specified time (e.g., 24-72 hours), monitoring by TLC.
- Upon completion, directly purify the reaction mixture by flash column chromatography on silica gel to yield the enantiomerically enriched 4-bromo-4-nitroketone.

Safety and Handling

Bromonitromethane is a strong oxidizing agent and should be handled with care.[8][21] It is corrosive and can cause skin and eye irritation.[8][21]

- Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety glasses with side-shields, chemical-resistant gloves, and a lab coat.[21]
- Handling: Work in a well-ventilated fume hood. Avoid contact with skin, eyes, and clothing. Keep away from heat, sparks, and open flames. Avoid mixing with combustible materials.[21][22]

- Storage: Store in a cool, well-ventilated area in a tightly closed container. Keep away from incompatible materials such as acids, bases, reducing agents, and combustibles.[23]
- Disposal: Dispose of waste in accordance with local, state, and federal regulations.[21]

Conclusion

Bromonitromethane has proven to be an exceptionally versatile and valuable electrophile in organic synthesis. Its ability to undergo a wide range of transformations, including Michael additions, Henry reactions, and cycloadditions, provides access to a diverse array of functionalized molecules. The synthetic utility of its products, particularly in the context of drug discovery and development, underscores its importance. By understanding its reactivity and adhering to proper handling procedures, researchers can continue to exploit the rich chemistry of **bromonitromethane** to advance the frontiers of chemical synthesis.

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